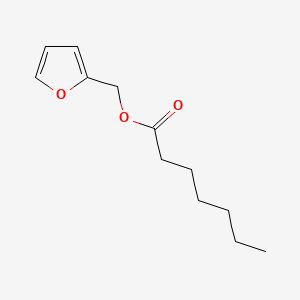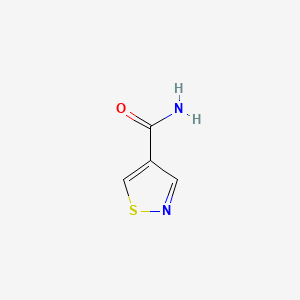
Nonanedioic acid;propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanedioic acid;propane-1,2-diol, also known as azelaic acid, propylene glycol polymer, is a chemical substance with the molecular formula (C9H16O4.C3H8O2)x . This compound is a polyester formed by the polymerization of nonanedioic acid (azelaic acid) and 1,2-propanediol (propylene glycol). It is used in various industrial applications due to its unique properties, such as flexibility, durability, and resistance to environmental factors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nonanedioic acid, polymer with 1,2-propanediol typically involves a polycondensation reaction between nonanedioic acid and 1,2-propanediol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include elevated temperatures and reduced pressure to drive the reaction towards polymer formation .
Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale polycondensation reactors where nonanedioic acid and 1,2-propanediol are continuously fed into the system. The reaction is monitored and controlled to ensure consistent polymer quality. The resulting polymer is then purified and processed into various forms, such as pellets or films, for different applications .
Analyse Chemischer Reaktionen
Types of Reactions: Nonanedioic acid;propane-1,2-diol can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the polymer into alcohols or other reduced forms.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Polymers with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Nonanedioic acid;propane-1,2-diol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other polymers and materials.
Biology: Investigated for its biocompatibility and potential use in biomedical applications, such as drug delivery systems.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of nonanedioic acid, polymer with 1,2-propanediol involves its interaction with various molecular targets and pathways. In biomedical applications, the polymer can interact with cellular membranes, enhancing drug delivery and improving therapeutic efficacy. The specific pathways involved depend on the application and the functional groups present on the polymer .
Vergleich Mit ähnlichen Verbindungen
Nonanedioic acid, polymer with 1,3-propanediol: Similar in structure but uses 1,3-propanediol instead of 1,2-propanediol.
Nonanedioic acid, polymer with ethylene glycol: Uses ethylene glycol instead of 1,2-propanediol, resulting in different polymer properties.
Nonanedioic acid, polymer with butanediol: Uses butanediol, leading to variations in flexibility and durability.
Uniqueness: Nonanedioic acid;propane-1,2-diol is unique due to its specific combination of nonanedioic acid and 1,2-propanediol, which imparts distinct properties such as enhanced flexibility and resistance to environmental factors. This makes it particularly suitable for applications requiring durable and flexible materials .
Eigenschaften
CAS-Nummer |
29408-67-1 |
|---|---|
Molekularformel |
C12H24O6 |
Molekulargewicht |
264.31 g/mol |
IUPAC-Name |
nonanedioic acid;propane-1,2-diol |
InChI |
InChI=1S/C9H16O4.C3H8O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-3(5)2-4/h1-7H2,(H,10,11)(H,12,13);3-5H,2H2,1H3 |
InChI-Schlüssel |
FNSYDPIUFNHOJK-UHFFFAOYSA-N |
SMILES |
CC(CO)O.C(CCCC(=O)O)CCCC(=O)O |
Kanonische SMILES |
CC(CO)O.C(CCCC(=O)O)CCCC(=O)O |
| 29408-67-1 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















